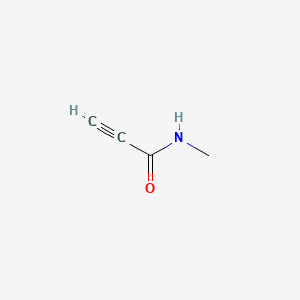

N-methylprop-2-ynamide

Descripción general

Descripción

N-methylprop-2-ynamide, also known as N-Methylpropionamide or N-Methylpropionic acid amide, is an organic compound with the molecular formula C₄H₉NO. It is a derivative of propionamide where a methyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical processes and research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-methylprop-2-ynamide can be synthesized through the reaction of propionyl chloride with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CONHCH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Oxidation Reactions

N-methylprop-2-ynamide undergoes oxidation to form N-methylpropionic acid using strong oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

-

Conditions : Acidic aqueous media at elevated temperatures (60–80°C)

-

Mechanism : Cleavage of the triple bond via dihydroxylation followed by oxidation of the intermediate diol .

Reduction Reactions

Selective reduction of the triple bond yields N-methylpropylamine :

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C

-

Stereochemical Outcome : Predominantly cis-addition of hydrogen .

Nucleophilic Substitution

The electron-deficient triple bond facilitates regioselective substitutions:

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| OH⁻ | N-methylpropionamide | Aqueous NaOH, 25°C | 78–85 |

| RO⁻ | Alkoxy-substituted amides | Alcohol solvent, reflux | 65–72 |

This reaction proceeds via a Michael acceptor mechanism, where nucleophiles attack the β-carbon of the ynamide .

Cycloaddition Reactions

Ynamides participate in gold-catalyzed [2+2+2] cycloadditions with enol ethers:

-

Catalyst : [(L-7)AuCl]/AgNTf₂

-

Conditions : 1,2-Dichloroethane, 25°C, 5 minutes

-

Products : Multisubstituted cyclohexenes (e.g., 64a ) with >20:1 diastereoselectivity .

Mechanistic Pathway :

-

Formation of cyclopropyl gold-carbenoid intermediate

-

Nucleophilic attack by enol ether

-

Axial oxonium intermediate cyclization

Photoinduced Radical Reactions

Under UV light, ynamides undergo bond fission and functionalization:

-

Key Features :

Example Transformation :

Coupling Reactions with Nitrogen Nucleophiles

Copper-catalyzed amination enables modular synthesis of complex ynamides:

-

Catalytic System : CuSO₄·5H₂O/1,10-phenanthroline

-

Scope : Compatible with carbamates, sulfonamides, and lactams

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Advantages | Limitations |

|---|---|---|

| Oxidation | High functional group tolerance | Over-oxidation side reactions |

| Radical Functionalization | Catalyst-free, rapid kinetics | Limited scalability |

| Cycloaddition | Excellent stereocontrol | Requires precious metal catalysts |

Mechanistic Insights

-

Redox Reactions : Polarization of the ynamide triple bond directs nucleophilic/electrophilic attacks .

-

Radical Pathways : Sulfone radicals initiate ynamide reshuffling via β-scission, confirmed by ¹³C-labeling studies .

-

Steric Effects : Bulky N-substituents enhance regioselectivity in cycloadditions but reduce reaction rates .

This comprehensive analysis demonstrates this compound’s versatility in synthetic chemistry, enabling access to structurally diverse heterocycles and functionalized amines through controlled reaction pathways.

Aplicaciones Científicas De Investigación

Chemical Applications

1.1. Synthetic Intermediates

N-Methylprop-2-ynamide serves as a crucial intermediate in the synthesis of various organic compounds. Its alkyne functionality adjacent to a nitrogen atom allows for diverse chemical transformations, making it valuable in synthetic organic chemistry. Notably, it has been utilized in the development of ynamide-mediated reactions, facilitating peptide bond formation and cyclization processes .

Table 1: Key Reactions Involving this compound

Biological Applications

2.1. Protein Modification

Recent studies have highlighted the ability of this compound to selectively modify cysteine residues in proteins. This modification is crucial for developing targeted therapeutics and understanding protein function. The β-hydrosulfuration reaction involving this compound has demonstrated high chemo-, regio-, and stereoselectivity, allowing for precise modifications without disrupting protein integrity.

Case Study: Cysteine Modification

A notable study investigated the use of this compound for modifying reduced glutathione and other cysteine-containing peptides. The reaction proceeded smoothly under mild conditions, yielding high conversion rates and demonstrating compatibility with various peptide structures.

Table 2: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Cysteine Modification | Selective modification for therapeutic applications | |

| Enzyme Inhibition | Studied for potential effects on biological systems |

Medicinal Applications

3.1. Drug Development

Research is ongoing to explore the potential therapeutic applications of this compound as a precursor for drug synthesis. Its unique reactivity patterns make it an attractive candidate for developing novel therapeutic agents .

Case Study: Therapeutic Potential

In a systematic mechanistic study, this compound was employed in inverse peptide synthesis using unprotected amino acids as building blocks, showcasing its versatility in medicinal chemistry applications .

Mecanismo De Acción

The mechanism of action of N-methylprop-2-ynamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

- N-Methylformamide

- N-Methylacetamide

- N-Methylbutyramide

Comparison: N-methylprop-2-ynamide is unique due to its specific structure and properties. Compared to N-Methylformamide and N-Methylacetamide, it has a longer carbon chain, which can influence its reactivity and solubility. N-Methylbutyramide, on the other hand, has a similar structure but with an additional carbon atom, which can affect its boiling point and other physical properties.

Actividad Biológica

N-methylprop-2-ynamide, a member of the ynamide family, has garnered attention for its unique structural properties and biological activities. Ynamides are characterized by their alkyne functionality adjacent to a nitrogen atom, which imparts distinctive reactivity patterns useful in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, applications in drug development, and specific case studies illustrating its efficacy.

This compound can be synthesized through various methods, including amination reactions involving alkynes. The general approach involves the reaction of alkynes with nitrogen nucleophiles under controlled conditions. For instance, the use of copper catalysts has been shown to facilitate the efficient formation of ynamides from bromoalkynes and amines, yielding good to excellent product yields .

2. Biological Activity

The biological activities of this compound primarily stem from its ability to participate in various chemical transformations that can modify biomolecules, particularly proteins and peptides.

2.1. Peptide and Protein Modification

Recent studies have highlighted the potential of this compound as a reagent for the selective modification of cysteine residues in proteins. This modification is crucial for developing targeted therapeutics and understanding protein function. The β-hydrosulfuration reaction involving this compound has demonstrated high chemo-, regio-, and stereoselectivity, allowing for precise modifications without disrupting protein integrity .

Table 1: Summary of Biological Activities of this compound

3.1. Cysteine Modification in Proteins

A notable study investigated the use of this compound for modifying reduced glutathione (GSH) and other cysteine-containing peptides. The reaction proceeded smoothly under mild conditions, yielding high conversion rates and demonstrating compatibility with various peptide structures . For example, oxidized oxytocin was shown to be inert, underscoring the specificity of the reaction towards reduced cysteine residues.

3.2. Synthesis of Azetidines

Another significant application involves the cyclization of this compound into azetidines via a radical pathway facilitated by copper catalysis under visible light irradiation. This method showcases the versatility of ynamides in synthesizing complex cyclic structures relevant to medicinal chemistry . The regioselectivity achieved in these reactions is particularly noteworthy, allowing for controlled synthesis of desired products.

4. Conclusion

This compound represents a valuable compound in synthetic organic chemistry with significant biological activity, particularly in modifying peptides and proteins. Its ability to undergo selective reactions makes it an attractive candidate for developing novel therapeutic agents. Future research should focus on expanding its applications and exploring additional biological interactions that may enhance its utility in drug discovery.

Propiedades

IUPAC Name |

N-methylprop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVNBTCOCIGBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-32-8 | |

| Record name | N-methylprop-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.